Ferric oxide, yellow

描述

属性

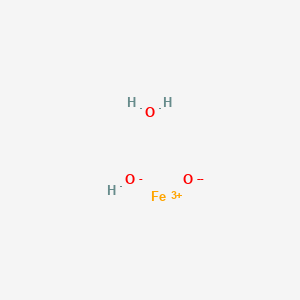

IUPAC Name |

iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBWEYLDHLIBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-00-1 | |

| Record name | Ferric oxide, yellow [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide oxide yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX438O2MRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Yellow Ferric Oxide (Goethite) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of yellow ferric oxide nanoparticles, specifically goethite (α-FeOOH). Goethite nanoparticles are of significant interest in biomedical and pharmaceutical fields due to their biocompatibility, stability, and potential as drug delivery carriers and contrast agents. This document details common synthesis methodologies, comprehensive characterization techniques, and the quantitative data associated with these processes to aid in the reproducible and controlled fabrication of these nanomaterials.

Synthesis of Yellow Ferric Oxide (Goethite) Nanoparticles

The synthesis of goethite nanoparticles with controlled size, shape, and crystallinity is crucial for their application. The most prevalent methods include co-precipitation, hydrothermal synthesis, and the sol-gel process.

Co-Precipitation Method

Co-precipitation is a widely used, simple, and cost-effective method for synthesizing iron oxide nanoparticles.[1][2] It involves the precipitation of iron hydroxides from an aqueous solution of iron salts by adding a base.[3][4] The subsequent aging of this precipitate under specific conditions leads to the formation of goethite.

Experimental Protocol: Co-Precipitation

-

Precursor Preparation: Prepare an aqueous solution of a ferric salt, such as ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃). A typical concentration is in the range of 0.1 M to 0.5 M.[5]

-

Precipitation: Add a base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise to the iron salt solution while stirring vigorously.[6] The base should be added until the pH of the solution reaches a value between 4 and 9.[7] A yellowish-brown precipitate of ferric hydroxide will form.

-

Aging: The suspension is then aged at a controlled temperature, typically between room temperature and 80°C, for several hours to days. During this aging process, the amorphous ferric hydroxide transforms into crystalline goethite (α-FeOOH).

-

Washing: After aging, the precipitate is separated from the solution by centrifugation or magnetic decantation. The collected nanoparticles are washed several times with deionized water to remove residual ions.

-

Drying: The final product is dried in an oven, typically at a temperature around 60-80°C, to obtain a fine yellow powder.[8]

Logical Relationship: Co-Precipitation Parameters and Particle Size

Caption: Influence of key synthesis parameters on goethite nanoparticle properties.

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in a sealed vessel, known as an autoclave, at elevated temperatures and pressures.[9][10] This method generally yields highly crystalline and uniform nanoparticles.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution: Dissolve an iron salt (e.g., FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O) in deionized water.[10]

-

pH Adjustment: Adjust the pH of the solution by adding a base (e.g., NH₄OH) or an acid.[10]

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a temperature between 120°C and 250°C for a specific duration, typically ranging from a few hours to a day.[5]

-

Cooling and Collection: After the reaction, the autoclave is cooled down to room temperature. The resulting precipitate is collected, washed thoroughly with deionized water and ethanol (B145695), and then dried.

Sol-Gel Method

The sol-gel method involves the transformation of a molecular precursor solution (sol) into a gel-like network containing the solvent.[11] This is followed by drying and heat treatment to obtain the final oxide nanoparticles. This method allows for good control over the particle's microstructure.[12]

Experimental Protocol: Sol-Gel Synthesis

-

Sol Formation: An iron precursor, such as an iron alkoxide or an inorganic iron salt like iron nitrate (Fe(NO₃)₃·9H₂O), is dissolved in a suitable solvent, often an alcohol or water.[11][13]

-

Hydrolysis and Condensation: A catalyst, typically an acid or a base, is added to the sol to initiate hydrolysis and condensation reactions. This leads to the formation of a three-dimensional network of iron oxide, resulting in a gel.

-

Aging: The gel is aged for a period, which allows the completion of the condensation reactions and strengthens the gel network.

-

Drying: The solvent is removed from the gel network through drying. This can be done via supercritical drying to produce aerogels or conventional oven drying for xerogels.

-

Calcination: The dried gel is often calcined at elevated temperatures to remove residual organic compounds and to induce crystallization into the desired goethite phase.

Characterization of Yellow Ferric Oxide Nanoparticles

A comprehensive characterization is essential to understand the physicochemical properties of the synthesized goethite nanoparticles. This involves analyzing their morphology, crystal structure, and optical properties.

Experimental Workflow: Nanoparticle Characterization

Caption: A general workflow for the characterization of synthesized goethite nanoparticles.

X-Ray Diffraction (XRD)

XRD is a primary technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Experimental Protocol: XRD Analysis

-

Sample Preparation: The dried goethite nanoparticle powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites.[14] The powder is then mounted onto a sample holder.[14]

-

Data Collection: The XRD pattern is typically collected using a diffractometer with Cu-Kα radiation (λ = 0.15406 nm).[15] Scans are performed over a 2θ range, for instance, from 10° to 80°, with a specific step size and scan speed.[14]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS 29-713 for goethite) to confirm the phase.[14] The average crystallite size (D) can be estimated using the Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) provides high-resolution images, allowing for the determination of particle size, size distribution, and morphology.[16] Scanning Electron Microscopy (SEM) is used to study the surface morphology and agglomeration state of the nanoparticles.

Experimental Protocol: TEM/SEM Analysis

-

Sample Preparation (TEM): A dilute suspension of the nanoparticles is prepared in a suitable solvent like ethanol or deionized water.[17][18] The suspension is sonicated for several minutes to ensure good dispersion.[18][19] A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to air-dry before analysis.[19]

-

Sample Preparation (SEM): A small amount of the dry nanoparticle powder is mounted on an SEM stub using conductive carbon tape. To prevent charging effects, the sample is often coated with a thin layer of a conductive material, such as gold or platinum.[18]

-

Imaging: The prepared samples are then imaged using the respective microscopes at appropriate acceleration voltages and magnifications.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the iron oxide structure.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) in a ratio of approximately 1:100.[3] The mixture is ground to a fine powder and pressed into a thin, transparent pellet.[20]

-

Data Collection: The FTIR spectrum is recorded over a wavenumber range, typically from 4000 to 400 cm⁻¹.[3][20] A background spectrum of a pure KBr pellet is usually taken for correction.

-

Data Analysis: The characteristic absorption bands are analyzed. For goethite, typical peaks include Fe-O stretching vibrations (around 400-600 cm⁻¹) and O-H bending and stretching vibrations from hydroxyl groups and adsorbed water.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of the nanoparticles, including their light absorption characteristics and to estimate their band gap energy.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: A stable, dilute suspension of the goethite nanoparticles is prepared in a transparent solvent, usually deionized water.[21] The suspension should be sonicated to ensure homogeneity.

-

Data Collection: The absorption spectrum of the suspension is measured using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[22] A cuvette containing only the solvent is used as a reference for baseline correction.[21]

-

Data Analysis: The absorption spectrum is analyzed to identify characteristic peaks. The optical band gap (Eg) can be estimated from the absorption data using a Tauc plot.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of yellow ferric oxide nanoparticles as reported in the literature.

Table 1: Synthesis Parameters and Resulting Particle Sizes

| Synthesis Method | Precursor | pH | Temperature (°C) | Time (h) | Average Particle Size (nm) | Reference |

| Co-precipitation | FeCl₂/FeCl₃ | 4 | Room Temp | - | 30.5 | [7] |

| Co-precipitation | FeCl₂/FeCl₃ | 7 | Room Temp | - | 48.6 | [7] |

| Hydrothermal | FeCl₂·4H₂O | Basic | 134 | 3 | 15 - 31 | [9] |

| Hydrothermal | Fe(NO₃)₃ | 9 | 160 | 12 | 50 - 90 | [10] |

| Sol-Gel | Fe(NO₃)₃·9H₂O | ~1.4 | 600 (Calcination) | 1 | 30 - 40 | [11] |

Table 2: Characterization Data for Goethite (α-FeOOH) Nanoparticles

| Characterization Technique | Parameter | Typical Values | Reference |

| XRD | Crystal System | Orthorhombic | [7] |

| 2θ Peaks (°) | ~21.2, 33.2, 36.6, 41.2, 53.2 | [14] | |

| Crystallite Size (nm) | 10 - 50 | [7] | |

| FTIR | Fe-O Vibrations (cm⁻¹) | ~400 - 600 | [1] |

| O-H Bending (cm⁻¹) | ~1620 - 1630 | [1] | |

| O-H Stretching (cm⁻¹) | ~3400 | [1] | |

| UV-Vis | Absorption Peak | Varies with size/morphology | |

| Band Gap (eV) | ~2.1 - 2.5 | ||

| TEM/SEM | Morphology | Acicular (needle-like), rod-like, spherical | [12] |

References

- 1. ijcrt.org [ijcrt.org]

- 2. rroij.com [rroij.com]

- 3. curresweb.com [curresweb.com]

- 4. researchgate.net [researchgate.net]

- 5. US4459276A - Yellow iron oxide pigment and method for manufacture thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. imwa.info [imwa.info]

- 9. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. isca.me [isca.me]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. boletinsgm.igeolcu.unam.mx [boletinsgm.igeolcu.unam.mx]

- 15. my.che.utah.edu [my.che.utah.edu]

- 16. briefs.techconnect.org [briefs.techconnect.org]

- 17. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SEM of Iron Oxide Nanoparticles [unitechlink.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijirset.com [ijirset.com]

- 21. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Core Properties of Yellow Iron Oxide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of yellow iron oxide, with a specific focus on its relevance and application in research, particularly within the pharmaceutical and biomedical fields. This document details its physicochemical characteristics, methods of synthesis and characterization, and its interactions with biological systems, providing a crucial resource for professionals in drug development and scientific research.

Core Physicochemical Properties

Yellow iron oxide, chemically identified as hydrated iron(III) oxide or goethite (α-FeOOH), is a widely utilized inorganic pigment.[1] Its synthetic form is valued for its high purity, consistent particle size, and excellent stability.[2] The core properties of yellow iron oxide are summarized below, providing a foundational understanding for its application in research.

Table 1: Key Physicochemical Properties of Yellow Iron Oxide

| Property | Value/Description | References |

| Chemical Formula | α-FeOOH or α-Fe₂O₃·H₂O | [1] |

| Molecular Weight | 88.85 g/mol (for FeOOH) | |

| Crystal Structure | Orthorhombic | |

| Appearance | Yellow to brownish-yellow powder | [2] |

| Density | 3.3 - 4.3 g/cm³ | [3] |

| Mohs Hardness | 5.0 - 5.5 | [3] |

| Solubility | Insoluble in water and alcohol; Soluble in acids.[4] | [4] |

| Particle Size (nanoparticles) | 10 - 100 nm | [5] |

| Specific Surface Area (nanoparticles) | Can exceed 60 m²/g | [6] |

| Zeta Potential (nanoparticles) | Varies with surface coating and pH, typically negative in neutral water. | |

| Magnetic Properties | Weakly ferromagnetic (antiferromagnetic with a net moment) in bulk; can exhibit superparamagnetism at the nanoscale (<20 nm).[3][7] | [3][7] |

Synthesis and Characterization: Experimental Protocols

The synthesis and characterization of yellow iron oxide nanoparticles with controlled properties are crucial for their application in research, especially in drug delivery and bioimaging. The co-precipitation method is a widely used, cost-effective, and scalable technique for producing these nanoparticles.

Experimental Protocol: Synthesis of Yellow Iron Oxide Nanoparticles by Co-Precipitation

This protocol outlines a typical co-precipitation method for synthesizing yellow iron oxide (goethite) nanoparticles.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers and other standard laboratory glassware

-

Centrifuge

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of ferric chloride hexahydrate in deionized water to achieve the desired molar concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.

-

Precipitation: While vigorously stirring the ferric chloride solution, slowly add a solution of NaOH or NH₄OH dropwise. The pH of the solution should be carefully monitored and adjusted to a specific value, typically between 4 and 9, to control the particle size and phase of the iron oxide.[8]

-

Aging: Continue stirring the suspension at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-24 hours). This aging process allows for the crystallization and growth of the nanoparticles.

-

Washing: After aging, the precipitate is separated from the solution by centrifugation. The supernatant is discarded, and the nanoparticle pellet is washed multiple times with deionized water to remove any unreacted precursors and byproducts. This washing step is repeated until the supernatant reaches a neutral pH.

-

Drying: The final washed nanoparticle pellet can be dried in an oven at a low temperature (e.g., 60-80°C) to obtain a fine yellow powder. For some applications, the nanoparticles can be kept as a stable aqueous dispersion.

Experimental Protocol: Characterization Techniques

Purpose: To determine the crystal structure, phase purity, and average crystallite size of the synthesized nanoparticles.

Sample Preparation:

-

A small amount of the dried nanoparticle powder is finely ground using a mortar and pestle to ensure random orientation.

-

The powder is then mounted onto a sample holder, ensuring a flat and smooth surface.[9]

Data Acquisition:

-

The sample is placed in the XRD instrument.

-

X-ray radiation (commonly Cu Kα) is directed at the sample.

-

The diffraction pattern is recorded over a specific range of 2θ angles.

Data Analysis:

-

The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase (goethite).[10]

-

The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.

Purpose: To visualize the morphology, size, and size distribution of the nanoparticles.

Sample Preparation:

-

A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol (B145695) or water) is prepared.

-

The suspension is sonicated for a few minutes to ensure good dispersion.

-

A drop of the suspension is placed onto a carbon-coated copper grid.[11]

-

The solvent is allowed to evaporate completely before analysis.

Imaging:

-

The prepared grid is placed in the TEM holder and inserted into the microscope.

-

The electron beam is focused on the sample, and images are captured at different magnifications.

-

Image analysis software can be used to measure the size of a large number of particles to determine the average particle size and size distribution.

Biological Interactions and Signaling Pathways

Iron oxide nanoparticles (IONPs), including yellow iron oxide, are of significant interest for biomedical applications due to their magnetic properties and biocompatibility.[12] Understanding their interactions with cells and the signaling pathways they modulate is critical for their safe and effective use in drug delivery and diagnostics.

Cellular Uptake Mechanisms

The cellular uptake of IONPs is a complex process influenced by particle size, shape, and surface chemistry.[1] Several endocytic pathways are involved:

-

Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles, involving the formation of clathrin-coated pits on the cell membrane.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis and Phagocytosis: Larger nanoparticles or agglomerates are often taken up by these mechanisms, which involve large-scale engulfment of the extracellular fluid and particles.[1]

Signaling Pathway Modulation

Once inside the cell, IONPs can interact with various cellular components and trigger signaling cascades. Two key pathways that are often affected are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Studies have shown that IONPs can activate the MAPK pathway.[13] This activation can be triggered by the generation of reactive oxygen species (ROS) or through interactions with cell surface receptors.[4][12] Activation of different MAPK subfamilies (e.g., ERK, p38, JNK) can lead to diverse cellular responses, including inflammatory responses and changes in cell fate.[14]

The NF-κB pathway is a central regulator of the immune and inflammatory responses. IONPs can activate the NF-κB pathway, often through the generation of ROS.[15] ROS can lead to the degradation of the IκB inhibitor, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[10][11]

Toxicology and Biocompatibility

The biocompatibility of yellow iron oxide is a key factor for its use in biomedical applications. Generally, it is considered to have low toxicity. However, at the nanoscale, potential toxic effects need to be carefully evaluated.

Table 2: Summary of Toxicological Profile

| Aspect | Findings | References |

| In Vitro Cytotoxicity | Dose-dependent cytotoxicity observed in various cell lines. Surface coating can significantly influence toxicity. | [16] |

| In Vivo Toxicity | Generally low systemic toxicity. High doses may lead to iron overload in organs like the liver and spleen. | [16][17] |

| Genotoxicity | Generally considered non-mutagenic. | |

| Inflammatory Response | Can induce inflammatory responses through the activation of pathways like NF-κB. | [15] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Cells cultured in a 96-well plate

-

Nanoparticle suspension at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of the yellow iron oxide nanoparticle suspension. Include untreated control wells.

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours (typically 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Protocol: In Vivo Acute Oral Toxicity (Following OECD Guideline 420)

This protocol provides a brief overview based on the OECD Test Guideline 420 (Fixed Dose Procedure) for assessing acute oral toxicity.

Animals:

-

Typically, young adult female rats or mice are used.

Procedure:

-

Sighting Study: A single animal is dosed at a specific starting dose (e.g., 300 mg/kg) to determine the appropriate dose range for the main study.[6][18][19][20]

-

Main Study: A group of animals (typically 5) is dosed at the selected dose level.

-

Dosing: The nanoparticle suspension is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Conclusion

This technical guide has provided a detailed overview of the core properties of yellow iron oxide for research purposes. The compiled data on its physicochemical characteristics, along with detailed experimental protocols for its synthesis, characterization, and toxicological assessment, offer a valuable resource for researchers and professionals in drug development. The elucidation of its interactions with cellular uptake mechanisms and key signaling pathways, such as MAPK and NF-κB, further enhances the understanding of its biological behavior. The provided visualizations of experimental workflows and signaling pathways serve to clarify these complex processes. A thorough understanding of these fundamental properties is essential for the rational design and successful implementation of yellow iron oxide-based nanomaterials in advanced biomedical applications.

References

- 1. Response of MAPK pathway to iron oxide nanoparticles in vitro treatment promotes osteogenic differentiation of hBMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Use of Iron Oxide Nanoparticles to Reprogram Macrophage Responses and the Immunological Tumor Microenvironment [frontiersin.org]

- 4. The Use of Iron Oxide Nanoparticles to Reprogram Macrophage Responses and the Immunological Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Iron oxide nanoparticles promote macrophage autophagy and inflammatory response through activation of toll-like Receptor-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sketchviz.com [sketchviz.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]

- 13. dovepress.com [dovepress.com]

- 14. The Intrinsic Biological Identities of Iron Oxide Nanoparticles and Their Coatings: Unexplored Territory for Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. oecd.org [oecd.org]

- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 19. scribd.com [scribd.com]

- 20. SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 | Research SOP [researchsop.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Goethite (α-FeOOH)

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structure of goethite (α-FeOOH), the primary component of rust and a mineral of significant interest in geochemistry, materials science, and pharmaceutical research. This document, intended for researchers, scientists, and drug development professionals, details the crystallographic parameters, atomic arrangement, and the experimental protocols used for its determination.

Core Crystal Structure of Goethite (α-FeOOH)

Goethite is an iron oxyhydroxide that crystallizes in the orthorhombic system.[1] It is isostructural with the mineral diaspore (B1175340) (α-AlO(OH)).[2] The fundamental structure consists of a slightly distorted hexagonal close-packed arrangement of oxygen and hydroxide (B78521) ions. Within this framework, iron (Fe³⁺) ions occupy half of the octahedral interstices.[2]

These iron-filled octahedra (FeO₃(OH)₃) share edges to form double chains that run parallel to the c-axis. These double chains are then interconnected with adjacent chains by sharing vertices, creating a robust three-dimensional structure.[2] This arrangement results in the formation of channels or nanopores within the structure, which are hypothesized to play a role in the mineral's reactivity and ability to adsorb contaminants.[3]

Space Group and Unit Cell

The crystal structure of goethite is described by the space group No. 62. This space group has two common settings: the standard setting Pnma and a non-standard setting Pbnm . Both notations describe the same atomic symmetry and arrangement, merely differing in the orientation of the crystallographic axes.[1][4] The relationship between the axes in the two settings is as follows: Pnma (a, b, c) → Pbnm (c, a, b). This guide will utilize the Pbnm setting for consistency with many historical and mineralogical references.

Quantitative Crystallographic Data

The precise dimensions of the unit cell and the positions of the atoms within it are determined through diffraction experiments. The following tables summarize the key quantitative data for goethite, with atomic coordinates derived from the first single-crystal X-ray diffraction refinement.[2][5]

Table 1: Unit Cell Parameters for Goethite (α-FeOOH)

| Parameter | Value (Å) - Gualtieri & Venturelli (1999)[6] | Value (Å) - Yang et al. (2006)[2][7] | Value (Å) - Ghose et al. (2009)[8] |

| a | 4.608 | 4.6081(2) | 4.6088 |

| b | 9.956 | 9.9562(5) | 9.9629 |

| c | 3.021 | 3.0215(2) | 3.0231 |

| α, β, γ | 90° | 90° | 90° |

| Volume (ų) | 138.62 | 138.64 | 138.81 |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pbnm | Pbnm | Pnma (re-oriented) |

Table 2: Fractional Atomic Coordinates for Goethite (α-FeOOH) in Space Group Pbnm

Data from the single-crystal refinement by Yang et al. (2006) at 273 K.[2][5]

| Atom | Wyckoff Position | x/a | y/b | z/c |

| Fe | 4c | 0.04461(3) | 0.14619(2) | 0.25 |

| O1 | 4c | 0.1979(2) | -0.0494(1) | 0.25 |

| O2 (OH) | 4c | -0.1498(2) | 0.2033(1) | 0.25 |

| H | 4c | -0.218(4) | 0.289(2) | 0.25 |

Experimental Protocols for Structure Determination

The definitive characterization of goethite's crystal structure is achieved primarily through X-ray and neutron diffraction techniques, coupled with computational refinement methods.

X-ray Powder Diffraction (XRD) and Rietveld Refinement

X-ray powder diffraction is the most common technique for identifying goethite and refining its structural parameters. The Rietveld method is a powerful analytical procedure that fits a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of unit cell parameters, atomic positions, and other structural details.

Methodology:

-

Sample Preparation: A pure goethite sample is ground to a fine, homogeneous powder (<10 µm particle size) to ensure random crystallite orientation and minimize preferred orientation effects. The powder is then carefully packed into a sample holder.

-

Instrument Setup: A laboratory powder diffractometer is used, typically with a Cu Kα radiation source (λ ≈ 1.54 Å). Standard instrument parameters include a voltage of 40 kV and a current of 40 mA.

-

Data Collection:

-

The diffraction pattern is collected over a wide 2θ range, for example, from 10° to 120°.

-

A small step size (e.g., 0.02° 2θ) and sufficient counting time per step are used to ensure good counting statistics and resolve overlapping peaks.

-

-

Rietveld Refinement Protocol:

-

Initial Steps: The refinement is performed using software such as GSAS or FullProf. The analysis begins by fitting the background, scale factor, and unit cell parameters using an initial structural model (from literature data).

-

Profile Fitting: The peak shape is modeled using a pseudo-Voigt or Pearson VII function. Profile parameters (U, V, W, and shape parameters) are refined to accurately model the peak widths and shapes across the pattern.

-

Structural Parameter Refinement: The fractional atomic coordinates for Fe, O1, and O2 are refined. Due to the low scattering power of hydrogen with X-rays, the position of the H atom is typically fixed or refined with constraints.

-

Displacement Parameters: Isotropic atomic displacement parameters (B_iso) are refined for each non-hydrogen atom to account for thermal vibrations.

-

Convergence and Validation: The refinement is iterated until convergence is reached, indicated by stable parameters and low goodness-of-fit indicators (e.g., R_wp, χ²). The final refined structure is validated for chemical sensibility (bond lengths and angles).

-

Neutron Diffraction

Neutron diffraction provides a crucial advantage over XRD in precisely locating light atoms, particularly hydrogen.[9] Since neutrons interact with the atomic nucleus rather than the electron cloud, the scattering cross-section of hydrogen is significant, allowing for the accurate determination of the O-H bond length and the hydrogen bonding scheme within the goethite structure.[2]

Methodology:

-

Sample Preparation: A larger sample volume (typically several hundred milligrams to grams) of deuterated or non-deuterated goethite powder is required. The sample is loaded into a container made from a material with low neutron scattering, such as vanadium.

-

Instrument Setup: The experiment is conducted at a dedicated neutron source (either a nuclear reactor or a spallation source). Data can be collected at various temperatures using a cryostat or furnace.

-

Data Collection: A beam of thermal or cold neutrons is directed at the sample. The scattered neutrons are detected by an array of detectors, recording their intensity as a function of scattering angle.

-

Data Analysis: The data are analyzed using the Rietveld method, similar to the XRD protocol. However, the refinement can be extended to accurately determine the fractional coordinates and displacement parameters of the hydrogen (or deuterium) atoms without the limitations encountered in X-ray diffraction.

Structural and Logical Visualizations

The following diagrams illustrate the crystal structure and the workflow for its determination.

Caption: Conceptual model of FeO₆ octahedra connectivity in goethite.

Caption: Workflow for goethite crystal structure determination.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mindat.org [mindat.org]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Yellow Ferric Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of yellow ferric oxide, scientifically known as goethite (α-FeOOH). This material is of significant interest in various fields, including geochemistry, catalysis, and increasingly, in the pharmaceutical sciences for applications such as drug delivery and as an excipient. Spectroscopic analysis is crucial for characterizing its structure, purity, and physicochemical properties, which are critical parameters in drug development and material science.[1][2][3][4]

This guide details the experimental protocols for key spectroscopic methods, presents quantitative data in structured tables for comparative analysis, and provides visualizations of experimental workflows to facilitate a deeper understanding of the analytical processes involved.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for the molecular-level investigation of materials like yellow ferric oxide.[1] They provide detailed information about the material's composition, crystal structure, and surface chemistry. For pharmaceutical applications, these characteristics are paramount as they can influence the stability, bioavailability, and safety of a drug product. The primary spectroscopic methods covered in this guide are Mössbauer Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides information about the oxidation state, chemical environment, and magnetic properties of iron atoms within a material. For yellow ferric oxide (goethite), it is particularly useful for assessing crystallinity and identifying impurities.[5][6][7][8][9]

Experimental Protocol:

-

Sample Preparation: The yellow ferric oxide powder is uniformly distributed and sealed in a sample holder, typically made of a low-Z material to minimize X-ray absorption. The optimal sample thickness depends on the iron concentration to avoid saturation effects.

-

Instrumentation: A Mössbauer spectrometer equipped with a ⁵⁷Co source in a rhodium matrix is used. The spectrometer is calibrated using a standard α-iron foil at room temperature.

-

Data Acquisition: Spectra are typically collected at room temperature (approx. 300 K).[5] For samples with very small particle sizes or low crystallinity, which may exhibit superparamagnetism, measurements at cryogenic temperatures (e.g., liquid helium temperature, 4 K) are necessary to induce magnetic hyperfine splitting.[5][8]

-

Data Analysis: The resulting spectra are fitted using specialized software to extract Mössbauer parameters such as isomer shift (IS), quadrupole splitting (QS), and the magnetic hyperfine field (BHF). For goethite, which often exhibits broad and asymmetric spectral lines due to variations in crystallinity and particle size, fitting with a distribution of Lorentzian lines corresponding to a distribution of magnetic hyperfine fields is recommended for accurate characterization.[5][8]

Quantitative Data:

| Parameter | Typical Value for Goethite (α-FeOOH) at Room Temperature | Significance |

| Isomer Shift (IS) (mm s⁻¹) | 0.36 - 0.37 | Indicates the Fe³⁺ oxidation state. |

| Quadrupole Splitting (QS) (mm s⁻¹) | -0.27 | Reflects the asymmetry of the electric field at the iron nucleus. |

| Magnetic Hyperfine Field (BHF) (T) | ~37 - 38 | Proportional to the magnetic field at the iron nucleus; sensitive to particle size and crystallinity.[10] A lower BHF can indicate smaller particle size or atomic substitutions.[5] |

Note: Values can vary depending on crystallinity, particle size, and elemental substitutions.[5][7]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface.[11] This is particularly relevant for understanding surface interactions, which is critical in drug delivery applications.[12]

Experimental Protocol:

-

Sample Preparation: A small amount of the yellow ferric oxide powder is mounted onto a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum chamber of the spectrometer.

-

Instrumentation: An XPS system with a monochromatic Al Kα X-ray source is typically used.[12]

-

Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Fe 2p and O 1s regions to determine their chemical states.[13][14]

-

Data Analysis: The binding energies of the core-level peaks are determined and compared to reference data to identify the chemical states. The high-resolution spectra are often curve-fitted to deconvolve overlapping peaks corresponding to different chemical species. For iron oxides, analysis of the Fe 2p peak shape, including shake-up satellite features, is crucial for distinguishing between different oxidation states.[11][15][16]

Quantitative Data:

| Region | Binding Energy (eV) | Assignment |

| Fe 2p₃/₂ | 711.0 - 711.6 | Fe³⁺ in α-FeOOH[13][17] |

| Fe 2p₁/₂ | 724.4 - 725.0 | Fe³⁺ in α-FeOOH[13] |

| Fe 2p Satellite | 719.3 - 719.8 | Shake-up satellite characteristic of Fe³⁺[13][14] |

| O 1s | ~529.7 - 529.9 | Lattice oxygen (Fe-O-Fe)[13][14] |

| O 1s | ~531.0 - 531.4 | Hydroxyl group (Fe-O-H)[13][14] |

| O 1s | ~532.0 - 532.3 | Adsorbed water (H₂O)[13] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. For yellow ferric oxide, it is used to identify characteristic functional groups, particularly the hydroxyl (-OH) and iron-oxygen (Fe-O) bonds that define its structure.[18][19][20][21][22]

Experimental Protocol:

-

Sample Preparation: The potassium bromide (KBr) pellet method is commonly used. A small amount of the yellow ferric oxide powder is mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder with minimal sample preparation.[23]

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3140 | O-H stretching vibration of bulk hydroxyl groups[19][21] |

| ~1630 | Bending vibration of adsorbed water molecules[20][21] |

| ~891 and ~794 | Fe-O-H bending vibrations[18][20] |

| ~622 and ~476 | Fe-O stretching vibrations[18] |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to the lattice vibrations of crystalline materials and can be used to identify different polymorphs of iron oxides.[23][24][25][26][27]

Experimental Protocol:

-

Sample Preparation: A small amount of the yellow ferric oxide powder is placed on a microscope slide.

-

Instrumentation: A micro-Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. The laser is focused on the sample through a microscope objective.

-

Data Acquisition: The scattered light is collected and analyzed. The laser power should be kept low to avoid thermal degradation of the sample, as goethite can transform to hematite (B75146) upon heating.[25]

-

Data Analysis: The positions of the Raman peaks are used to identify the material.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~382 | Fe-O-Fe stretching mode[23] |

| ~474 | Fe-OH asymmetric stretching mode[23] |

| ~552 | Fe-O-Fe stretching mode[23] |

| ~684 | Fe-O symmetric stretching mode[23] |

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of yellow ferric oxide nanoparticles for potential use in drug delivery.

Conclusion

The spectroscopic techniques detailed in this guide provide a powerful analytical toolkit for the comprehensive characterization of yellow ferric oxide. For researchers, scientists, and professionals in drug development, a thorough understanding and application of these methods are essential for ensuring the quality, consistency, and performance of this versatile material in pharmaceutical formulations. The combination of Mössbauer spectroscopy, XPS, FTIR, and Raman spectroscopy allows for a multi-faceted analysis, from the bulk properties to the surface chemistry, which is critical for the rational design and development of advanced materials and drug delivery systems.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. news-medical.net [news-medical.net]

- 5. minsocam.org [minsocam.org]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. Characterization of Goethite and Hematite in a Tunisian Soil Profile By Mössbauer Spectroscopy | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]

- 12. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Iron [xpsfitting.com]

- 16. Iron | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Vibrational spectroscopy as a probe of heterogeneities within geochemical thin films on macro, micro, and nanoscales - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.aip.org [pubs.aip.org]

- 26. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 27. Chemical composition and vibrational spectra of tungsten-bearing goethite and hematite from Western Rhodopes, Bulgaria - European Journal of Mineralogy Volume 14 Number 5 — Schweizerbart science publishers [schweizerbart.de]

An In-depth Technical Guide to the Magnetic Properties of Goethite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of goethite (α-FeOOH), an iron oxyhydroxide of significant interest in various scientific and industrial fields, including biomedical applications. This document details the intrinsic magnetic characteristics, summarizes key quantitative data, and outlines the experimental protocols used for their determination.

Core Magnetic Characteristics of Goethite

Goethite is fundamentally an antiferromagnetic material.[1][2][3] Below its Néel temperature (T₀), the magnetic moments of the Fe³⁺ ions align in an antiparallel manner, resulting in a net zero magnetization in the ideal crystal structure.[4] However, due to factors such as small grain size, crystal defects, impurities, or uncompensated spins at the surface of nanoparticles, goethite often exhibits weak ferromagnetism or "parasitic ferromagnetism".[1][3][5] This weak magnetic behavior is crucial for its application in areas like drug delivery and magnetic resonance imaging (MRI).

The Néel temperature of well-crystallized goethite is consistently reported to be around 120°C (393 K).[1][3][5][6][7][8] However, this value can vary significantly, ranging from 60°C to 170°C, depending on factors like particle size, crystallinity, and the presence of elemental substitutions (e.g., Al for Fe).[3] For instance, nanocrystalline goethite can exhibit a transition to a paramagnetic state at temperatures below 300 K.[2]

Quantitative Magnetic Properties

The magnetic properties of goethite are highly dependent on its physical and chemical state. The following tables summarize key quantitative data from various studies.

Table 1: Magnetic Susceptibility of Goethite

| Sample Type | Magnetic Susceptibility (m³/kg) | Reference |

| Natural Goethite | 26 x 10⁻⁸ to 280 x 10⁻⁸ | [3] |

| Natural Goethite | ~0.4 x 10⁻⁶ | [6] |

| Natural Goethite Concentrates | 0.50 x 10⁻⁶ to 1.50 x 10⁻⁶ (initial) | [9] |

| Natural Goethite Concentrates | 0.20 x 10⁻⁶ to 0.40 x 10⁻⁶ (high field) | [9] |

Table 2: Coercivity of Goethite

| Sample Type | Coercivity (mT) | Reference |

| Natural Goethite (remanent) | ~268 | [3] |

| Goethite Nanoparticles | 5 | [10] |

| Bulk Goethite | 95 - 210 | [10] |

| Natural Goethite Crystals | 160 ± 40 | [11] |

Table 3: Saturation Magnetization of Goethite

| Sample Type | Saturation Magnetization (Am²/kg) | Reference |

| Natural Goethite (remanent at 4.5 T) | 22.2 x 10⁻³ | [3] |

| Bulk Goethite | 0.044 | [10] |

| Natural Goethite Concentrates | 30 x 10⁻³ to 450 x 10⁻³ | |

| Natural Goethite Crystals | 0.31 ± 0.03 |

Experimental Protocols

The characterization of goethite's magnetic properties relies on a suite of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Thermoremanent Magnetization (TRM) Acquisition

Thermoremanent magnetization is the magnetization acquired by a material when it is cooled in the presence of an external magnetic field from a temperature above its ordering temperature.

Methodology:

-

Sample Preparation: A well-characterized goethite sample is placed within a magnetometer capable of high-temperature measurements.

-

Heating: The sample is heated to a temperature above its Néel temperature (typically >130°C for well-crystallized goethite) in a zero-field environment.[5]

-

Field Application: A weak, constant magnetic field is applied to the sample.

-

Cooling: The sample is cooled back to room temperature in the presence of the magnetic field.

-

Measurement: The acquired TRM is measured after the external field is removed.[5]

-

Thermal Demagnetization: To determine the stability of the TRM and the Curie temperature, the sample is subjected to stepwise heating in a zero-field environment, with the remaining magnetization measured at each temperature step until it is fully demagnetized.[8]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local magnetic environment of iron nuclei, providing information on magnetic ordering, hyperfine fields, and the presence of different iron-bearing phases.

Methodology:

-

Source: A radioactive source, typically ⁵⁷Co, is used to emit gamma rays.

-

Sample and Detector: The gamma rays pass through the goethite sample, and a detector measures the transmitted intensity.

-

Doppler Modulation: The energy of the gamma rays is modulated by moving the source relative to the absorber, creating a Doppler effect.

-

Spectrum Acquisition: A Mössbauer spectrum is obtained by plotting the gamma-ray counts as a function of the source velocity.

-

Data Analysis: The resulting spectrum, often characterized by broad and asymmetric resonant lines for goethite, is fitted with Lorentzian functions or distributions of Lorentzians to determine the magnetic hyperfine field distribution.[12][13] This analysis can reveal information about crystallinity and stoichiometry.[13]

Hysteresis Measurements (B-H Curves)

Hysteresis loops provide crucial information about the coercivity, remanence, and saturation magnetization of a material.

Methodology:

-

Sample Placement: The goethite sample is placed in a vibrating sample magnetometer (VSM) or a SQUID magnetometer.

-

Field Cycling: A strong external magnetic field is applied and cycled from a large positive value to a large negative value and back to the positive maximum.

-

Magnetization Measurement: The magnetization of the sample is measured at each applied field strength.

-

Data Plotting: The magnetization (M or B) is plotted against the applied magnetic field (H) to generate the hysteresis loop.

-

Parameter Extraction: Key parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) are extracted from the loop. It is important to note that goethite is magnetically hard and may require very high fields (in excess of 10 T) to approach magnetic saturation.[6]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of goethite's magnetic properties.

Caption: Workflow for Thermoremanent Magnetization (TRM) Measurement.

Caption: Factors Influencing Goethite's Magnetic Properties.

Caption: Mössbauer Spectroscopy Data Analysis Workflow.

References

- 1. Stable magnetic remanence in antiferromagnetic goethite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Magnetic studies of natural goethite samples from Tharsis, Huelva, Spain [scielo.org.mx]

- 4. The magnetic structure and hyperfine field of goethite (α-FeOOH) | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. physics.utoronto.ca [physics.utoronto.ca]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. minsocam.org [minsocam.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Technical Guide to the Core Properties of Natural vs. Synthetic Goethite for Research and Development

Introduction

Goethite (α-FeOOH), a common iron oxyhydroxide, is a material of significant interest across various scientific disciplines, from environmental science to materials engineering and nanomedicine. It exists naturally as a primary component of soils, sediments, and iron ores, and can also be produced synthetically with a high degree of control over its physical and chemical properties. For researchers, scientists, and drug development professionals, understanding the fundamental differences between natural and synthetic goethite is critical for its application.

This technical guide provides an in-depth comparison of the core properties of natural and synthetic goethite. It details the experimental protocols used for characterization and explores the implications of their differing properties, particularly in the context of biomedical applications where purity, consistency, and surface functionality are paramount. While natural goethite is abundant, its inherent heterogeneity—variability in crystallinity, particle size, and the presence of impurities—makes synthetic goethite the material of choice for high-technology applications such as drug delivery and medical imaging.

Core Physicochemical Properties: A Comparative Analysis

The utility of goethite in any application is dictated by its physicochemical properties. Synthetic routes offer precise control over these parameters, leading to materials with tailored characteristics that are often superior to and more consistent than their natural counterparts.

Data Presentation: Natural vs. Synthetic Goethite

The following tables summarize key quantitative data comparing the properties of natural and synthetic goethite based on findings from various studies.

Table 1: Surface and Compositional Properties

| Property | Natural Goethite (NGT) | Synthetic Goethite (SGT) | Key Implications & References |

| BET Surface Area (m²/g) | 45 - 59 | 32.8 - 797.66 | Synthetic methods can produce exceptionally high surface areas, crucial for catalysis and drug loading.[1][2][3][4] |

| Point of Zero Charge (pHpzc) | 7.0 (Range: 5.8 - 9.2) | 8.0 (Range: 5.6 - 10) | The surface charge at a given pH differs, affecting colloidal stability and interaction with charged molecules.[1][3][5] |

| Iron (Fe) Content (% by mass) | ~66.19% | ~66.40% | Synthetic goethite generally exhibits higher purity with fewer elemental impurities.[1][2] Natural goethite often contains substitutions (e.g., Al, Mn). |

| Crystallinity | Variable, often lower | High, controllable | Natural goethite's formation over geological time under complex conditions leads to more defects and lower crystallinity.[6][7] |

Table 2: Morphological and Structural Properties

| Property | Natural Goethite (NGT) | Synthetic Goethite (SGT) | Key Implications & References |

| Morphology (SEM/TEM) | Heterogeneous: plate-like, needle-like, hexagonal shapes.[1][2] | Homogeneous: often acicular (needle-like), rod-like, or urchin-like structures with uniform size.[4][8][9] | Controlled synthesis allows for tailored particle shapes, which can influence cellular uptake and biological interactions.[8][10] |

| Particle Size | Highly variable | Controllable (e.g., 60-173 nm) | Nanoparticle size is a critical parameter in drug delivery, affecting biodistribution and cellular penetration.[1][8][11] |

| Porosity | Lower, less regular | High, more regular pores | Higher porosity in synthetic goethite enhances its capacity as a carrier for therapeutic agents.[1][2] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the characterization and synthesis of goethite. Below are outlines of key experimental protocols frequently cited in the literature.

Synthesis of Goethite Nanoparticles

Synthetic goethite is commonly prepared via wet-chemical precipitation from iron salt solutions.[12] The properties of the resulting particles are highly dependent on parameters like pH, temperature, and reagent concentration.[12]

1. Precipitation via Air Oxidation:

-

Objective: To synthesize fine goethite particles.

-

Procedure:

-

Prepare a solution of an iron (III) salt, such as FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O, in deionized water.[8][12]

-

Add a base, such as KOH or NH₃, to the iron salt solution to precipitate a precursor, typically ferrihydrite.[8][12]

-

The suspension is diluted and aged in a closed container at an elevated temperature (e.g., 60-70°C) for an extended period (e.g., 24-60 hours).[8][10]

-

During aging, the ferrihydrite precursor transforms into more crystalline goethite.

-

The resulting brown/yellow precipitate is filtered, washed repeatedly with deionized water until the conductivity of the wash water is low, and then dried.[10][12]

-

Characterization Techniques

A suite of analytical techniques is used to determine the physicochemical properties of goethite.

1. X-Ray Diffraction (XRD):

-

Objective: To determine the crystalline phase, purity, and average crystallite size.

-

Methodology:

-

A powdered sample of goethite is prepared and mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα, λ = 1.54184 Å).[12]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared to standard patterns from databases (e.g., JCPDS card number 29-0713 for goethite) to identify the crystalline phases present.[7]

-

Peak broadening in the XRD pattern can be used to estimate the crystallite size via the Scherrer equation. Natural goethite often shows broader, less defined peaks compared to its synthetic counterpart, indicating lower crystallinity or smaller crystallite size.[7]

-

2. Electron Microscopy (SEM & TEM):

-

Objective: To visualize the morphology, size, and aggregation state of the particles.

-

Methodology:

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle shape.[1] Samples are coated with a conductive material (e.g., gold) and scanned with a focused electron beam.

-

Transmission Electron Microscopy (TEM): Offers higher resolution images of individual particles, revealing details about crystal shape, size distribution, and lattice fringes.[8][13] A small amount of the sample is dispersed in a solvent (e.g., ethanol), sonicated, and a drop is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.

-

3. Brunauer-Emmett-Teller (BET) Analysis:

-

Objective: To measure the specific surface area of the material.

-

Methodology:

-

The goethite sample is degassed under vacuum at an elevated temperature to remove adsorbed moisture and other contaminants from the surface.

-

Nitrogen gas is introduced to the sample at its liquefaction temperature (77 K).

-

The amount of nitrogen gas adsorbed onto the particle surfaces is measured at various partial pressures.

-

The BET equation is applied to the adsorption isotherm to calculate the specific surface area (in m²/g).[1][14]

-

4. Determination of Point of Zero Charge (pHpzc):

-

Objective: To find the pH at which the surface of the goethite particles has a net neutral charge.

-

Methodology (pH drift method):

-

A series of solutions with a known initial pH are prepared using an electrolyte (e.g., 0.1 M KNO₃).[8]

-

A fixed amount of goethite powder is added to each solution.

-

The suspensions are agitated for a set period (e.g., 24-48 hours) to allow the surface charge to equilibrate with the solution.

-

The final pH of each solution is measured.

-

The pHpzc is the point where the curve of ΔpH (final pH - initial pH) versus initial pH crosses the x-axis (ΔpH = 0).[8]

-

Mandatory Visualizations

Biomedical Applications: The Case for Synthetic Goethite

The stringent requirements of purity, uniformity, and biocompatibility for biomedical applications effectively exclude the use of natural goethite. Synthetic iron oxide nanoparticles, including goethite and hematite, however, are promising candidates for drug delivery, MRI contrast agents, and therapeutic agents.[9]

Biocompatibility and Drug Delivery

The primary advantage of synthetic goethite is the ability to control its surface chemistry. For drug delivery, nanoparticles must remain stable in biological fluids, evade the immune system, and selectively target diseased cells. This is often achieved by surface modification.

-

Surface Functionalization: The hydroxyl groups on the surface of synthetic goethite provide reactive sites for functionalization.[15] For instance, coating goethite nanoparticles with molecules like L-tryptophan has been shown to enhance their selective toxicity against the parasite Toxoplasma gondii while showing no detectable toxicity to host cells.[9] This highlights the potential to create highly targeted and biocompatible drug delivery systems.

-

Cellular Uptake Mechanism: Iron oxide nanoparticles are typically internalized by cells through endocytosis.[5][12] The specific pathway—whether clathrin-mediated, caveolae-mediated, or macropinocytosis—can depend on the nanoparticle's size, shape, and surface coating, as well as the type of cell.[8][10] As depicted in the diagram above, after internalization, the nanoparticle is enclosed within an endosome. The acidic environment of the late endosome and lysosome can then trigger the release of a pH-sensitive drug cargo, allowing for targeted intracellular delivery.

Why Natural Goethite is Unsuitable for Drug Development

-

Lack of Purity: Natural goethite contains numerous elemental impurities and mineral phases (e.g., quartz, kaolinite).[7] These unknown components could be toxic or cause unpredictable side effects.

-

Heterogeneity: The wide distribution of particle sizes, shapes, and surface areas in natural samples would lead to inconsistent drug loading and release kinetics, making dosage control impossible.[1][2]

-

Bioreducibility: The bioavailability and microbial reducibility of goethite are linked to its crystallinity.[6] Natural goethites, often having lower crystallinity, may be more readily reduced than highly crystalline synthetic versions, leading to premature degradation and release of iron in vivo.[6]

While natural and synthetic goethite share the same chemical formula (α-FeOOH), their properties diverge significantly due to differences in their formation. Natural goethite is characterized by its heterogeneity in composition, crystallinity, and morphology. In contrast, synthetic methods provide robust control over these properties, enabling the production of highly pure, uniform nanoparticles with tailored surface characteristics. For researchers in drug development and other advanced fields, this control is not merely an advantage but a necessity. The ability to engineer synthetic goethite with specific sizes, high surface areas, and functionalized surfaces makes it a versatile platform for biomedical innovations, whereas the unpredictability of natural goethite limits its use to applications where high purity and uniformity are not critical.

References

- 1. Rapid cellular uptake of citrate-coated iron oxide nanoparticles unaffected by cell-surface glycosaminoglycans - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Influence of 25% Goethite on the Surface Chemistry of Hematite [article.sapub.org]

- 4. Frontiers | Influencing factors and environmental effects of interactions between goethite and organic matter: A critical review [frontiersin.org]

- 5. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Reduction of Geogenic and Synthetic Goethite and Hematite [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Goethite and Hematite Nanoparticles Show Promising Anti-Toxoplasma Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. Goethite and Hematite Nanoparticles Show Promising Anti-Toxoplasma Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Yellow Iron Oxide: Chemical Formula, Composition, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow iron oxide, a synthetically produced inorganic pigment, is a compound of significant interest across various scientific disciplines, including materials science, pharmaceuticals, and industrial chemistry. Its chemical stability, non-toxic nature, and distinct coloration make it a valuable component in a wide range of applications. This technical guide provides an in-depth overview of the chemical formula, composition, and key physicochemical properties of yellow iron oxide, supplemented with detailed experimental protocols and visualizations to support research and development activities.

Chemical Formula and Composition

Yellow iron oxide is a hydrated form of ferric oxide, with the primary chemical component being iron(III) oxide-hydroxide.[1] Its chemical formula is most accurately represented as FeO(OH) or α-FeOOH .[2] This alpha-polymorph is crystallographically identical to the mineral goethite.[2]

The composition of synthetic yellow iron oxide is characterized by a high degree of purity. While the core of the material is hydrated ferric oxide, commercial grades may contain minimal amounts of other elements. A typical compositional breakdown is provided in the table below.

Physicochemical Properties

The utility of yellow iron oxide is defined by its distinct physical and chemical characteristics. These properties are summarized in the following table for easy reference and comparison.

| Property | Value |

| Chemical Formula | FeO(OH) / α-FeOOH / Fe₂O₃·H₂O[1] |

| Molecular Weight | 177.7 g/mol [1] |

| Appearance | Fine yellow powder[1] |

| Color Index | Pigment Yellow 42 (CI 77492)[1] |

| Density | 4.1 g/cm³[1] |

| Specific Gravity | 3.3 - 4.3[2] |

| Mohs Hardness | 5.0 - 5.5[2] |

| pH | 3.5 - 7.0 (in a 10% aqueous slurry)[3] |

| Heat Stability | Stable up to ~180-200°C; dehydrates to red iron oxide (Fe₂O₃) at higher temperatures.[4] |

| Solubility | Insoluble in water; soluble in strong acids.[1] |

| UV Resistance | Excellent[1] |

| Chemical Resistance | Resistant to alkalis and weak acids.[4] |

Crystal Structure of Goethite (α-FeOOH)

The primary component of yellow iron oxide, goethite, possesses an orthorombic crystal system.[2] The structure consists of iron (Fe³⁺) ions in octahedral coordination with oxygen (O²⁻) and hydroxide (B78521) (OH⁻) ions. These octahedra form double chains that run parallel to the c-axis, creating a robust and stable crystalline framework.

Experimental Protocols

Synthesis of Yellow Iron Oxide via the Penniman-Zoph Process

The Penniman-Zoph process is a widely used industrial method for the production of yellow iron oxide. It involves the controlled oxidation of iron in the presence of seed crystals.

Materials:

-

Iron(II) sulfate (B86663) (FeSO₄)

-

Sodium hydroxide (NaOH)

-

Metallic iron (scrap iron)

-

Goethite (α-FeOOH) seed crystals

Procedure:

-

Seed Crystal Preparation:

-

Prepare a solution of iron(II) sulfate.

-

Add a solution of sodium hydroxide to precipitate ferrous hydroxide (Fe(OH)₂).

-

Introduce air or another oxidizing agent to oxidize the Fe(OH)₂ to form fine goethite seed crystals.

-

-

Pigment Growth:

-

Introduce the goethite seed crystals into a reactor containing a solution of iron(II) sulfate and metallic iron.

-

Continuously aerate the mixture. The metallic iron dissolves to replenish the Fe²⁺ ions in the solution, which are then oxidized to Fe³⁺ and precipitate as α-FeOOH onto the seed crystals.

-

The reaction is typically carried out in separate vessels for gassing with air and dissolving the metallic iron to control the process.[5]

-

-

Product Recovery:

-

Once the desired particle size and color are achieved, the suspension is filtered.

-

The collected yellow iron oxide pigment is washed thoroughly with water to remove soluble salts.

-

The final product is dried and milled to the desired particle size.

-

Characterization by X-Ray Diffraction (XRD)

Objective: To confirm the crystalline phase and determine the crystallite size of the synthesized yellow iron oxide.

Instrumentation:

-

X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å).

Procedure:

-

Sample Preparation: A small amount of the dried yellow iron oxide powder is placed on a sample holder and flattened to create a smooth surface.

-

Data Collection: The sample is scanned over a 2θ range, typically from 20° to 80°, with a step size and scan speed optimized for good resolution.

-

Data Analysis:

-

The resulting diffraction pattern is compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phase as goethite (α-FeOOH).

-

The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

Characterization by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and particle size of the yellow iron oxide nanoparticles.

Instrumentation:

-

Transmission Electron Microscope.

Procedure:

-

Sample Preparation:

-

A dilute suspension of the yellow iron oxide nanoparticles is prepared in a suitable solvent (e.g., ethanol) and sonicated to ensure good dispersion.

-

A drop of the suspension is placed onto a carbon-coated copper grid and allowed to dry.

-

-

Imaging:

-

The prepared grid is loaded into the TEM.

-

Images are captured at various magnifications to observe the particle shape (typically acicular or needle-like for goethite) and size distribution.

-

High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

-

References

physical and chemical properties of goethite

An In-depth Technical Guide on the Core Physical and Chemical Properties of Goethite

Introduction

Goethite (α-FeO(OH)), a thermodynamically stable iron oxyhydroxide, is a mineral of significant interest across various scientific disciplines, from geology and environmental science to materials science and biomedicine.[1] It is a primary component of rust and is abundant in soils and sediments.[2] In recent years, nanocrystalline goethite has garnered attention for its potential in biomedical applications, particularly as a versatile and biocompatible nanocarrier for targeted drug delivery and diagnostic agents.[3][4] Its high surface area, tunable properties, and magnetic characteristics make it an ideal candidate for advanced therapeutic systems.[4][5]

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. It includes consolidated quantitative data, detailed experimental protocols for characterization, and visual representations of key processes and relationships relevant to its application in nanomedicine.

Physical Properties

The physical characteristics of goethite are fundamental to its identification and its performance in various applications. Key properties are summarized in the tables below.

General and Mechanical Properties